molecular formula C18H15F3N2O2S B2616900 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034499-67-5

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2616900
CAS No.: 2034499-67-5
M. Wt: 380.39
InChI Key: PJHVFRAVGOGVQQ-UHFFFAOYSA-N
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Description

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that features a unique combination of furan, thiophene, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps:

    Formation of the Furan-Thiophene Intermediate: The initial step involves the coupling of furan and thiophene rings. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

    Introduction of the Ethyl Linker: The next step involves the introduction of an ethyl linker between the furan-thiophene intermediate and the urea moiety. This can be done using a Grignard reaction or a similar organometallic reaction.

    Formation of the Urea Derivative: The final step involves the reaction of the ethyl-linked intermediate with 2-(trifluoromethyl)phenyl isocyanate to form the desired urea compound. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the furan and thiophene rings make this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan and thiophene rings can interact with aromatic residues in the target protein, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)carbamate
  • 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)thiourea

Uniqueness

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of both furan and thiophene rings, which provide distinct electronic properties. The trifluoromethyl group further enhances its chemical stability and binding affinity in biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c19-18(20,21)14-3-1-2-4-15(14)23-17(24)22-9-7-13-5-6-16(26-13)12-8-10-25-11-12/h1-6,8,10-11H,7,9H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHVFRAVGOGVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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